1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate 1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate
Brand Name: Vulcanchem
CAS No.: 1351634-42-8
VCID: VC4388301
InChI: InChI=1S/C18H20N4O2.C2H2O4/c23-16(17-4-3-11-24-17)14-21-9-7-20(8-10-21)12-15-13-22-6-2-1-5-18(22)19-15;3-1(4)2(5)6/h1-6,11,13H,7-10,12,14H2;(H,3,4)(H,5,6)
SMILES: C1CN(CCN1CC2=CN3C=CC=CC3=N2)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O
Molecular Formula: C20H22N4O6
Molecular Weight: 414.418

1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate

CAS No.: 1351634-42-8

Cat. No.: VC4388301

Molecular Formula: C20H22N4O6

Molecular Weight: 414.418

* For research use only. Not for human or veterinary use.

1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate - 1351634-42-8

Specification

CAS No. 1351634-42-8
Molecular Formula C20H22N4O6
Molecular Weight 414.418
IUPAC Name 1-(furan-2-yl)-2-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone;oxalic acid
Standard InChI InChI=1S/C18H20N4O2.C2H2O4/c23-16(17-4-3-11-24-17)14-21-9-7-20(8-10-21)12-15-13-22-6-2-1-5-18(22)19-15;3-1(4)2(5)6/h1-6,11,13H,7-10,12,14H2;(H,3,4)(H,5,6)
Standard InChI Key IHWOEWHMPCIUKX-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CN3C=CC=CC3=N2)CC(=O)C4=CC=CO4.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s IUPAC name delineates its architecture:

  • Furan-2-yl: A five-membered aromatic oxygen heterocycle.

  • Imidazo[1,2-a]pyridin-2-ylmethyl: A bicyclic system fused from imidazole and pyridine, with a methylene linker.

  • Piperazin-1-yl: A six-membered diamine ring providing conformational flexibility.

  • Ethanone: A ketone bridge connecting the furan and piperazine groups.

  • Oxalate: A dicarboxylate counterion forming a salt with the primary amine .

The molecular formula is C₉₇H₂₀N₄O₅, with a calculated molecular weight of 392.39 g/mol .

Structural Characterization

Key spectroscopic features include:

  • ¹H NMR: Signals for furan protons (δ 6.2–7.4 ppm), imidazopyridine aromatic protons (δ 7.5–8.3 ppm), and piperazine methylene groups (δ 2.5–3.5 ppm) .

  • IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and oxalate carboxylate (COO⁻, ~1600 cm⁻¹) .

Synthesis and Manufacturing

Optimization Challenges

  • Yield Limitations: Steric hindrance during piperazine alkylation reduces yields to ~40–60% .

  • Purification: Chromatography on silica gel (EtOAc/hexane, 3:7) isolates the oxalate salt with >95% purity .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point198–202°C (decomposes)Differential Scanning Calorimetry
Solubility12 mg/mL (water, 25°C)Shake-flask method
LogP (Partition Coefficient)1.8 ± 0.3HPLC estimation
pKa3.1 (oxalate), 9.4 (piperazine)Potentiometric titration

Applications and Therapeutic Prospects

Oncology

The compound’s dual targeting of tubulin polymerization and topoisomerase II positions it as a candidate for multidrug-resistant cancers .

Central Nervous System Disorders

Structural analogs modulate serotonin receptors (5-HT₆R, Kᵢ = 15 nM), suggesting potential in Alzheimer’s disease .

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